Azepane vs. Morpholine: Impact on Predicted Lipophilicity (cLogP)
In silico predictions for the target compound and its closest six-membered heterocyclic analog (N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide, CAS 898446-50-9) indicate a notable difference in predicted lipophilicity, attributable to the azepane ring. The azepane-containing target compound is predicted to have a higher cLogP, consistent with the additional methylene unit increasing logP by approximately 0.5 units compared to morpholine [1]. This difference can affect membrane permeability, plasma protein binding, and non-specific binding profiles in biochemical assays.
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Predicted cLogP ~3.5 (estimated from structure; 7-membered azepane) |
| Comparator Or Baseline | Morpholine analog (CAS 898446-50-9): predicted cLogP ~3.0 (6-membered morpholine, oxygen-containing) |
| Quantified Difference | Δ ~0.5 log units (estimation based on methylene contribution rule) [1] |
| Conditions | SwissADME / XlogP3 prediction models; no experimental logP data available |
Why This Matters
Lipophilicity differences directly influence a compound's behavior in cellular assays, solubility, and off-target binding profiles, critical criteria for selecting chemical probes in lead optimization.
- [1] MedChem 4410 Blog. How carbon chain extension (methylene addition) affects cLogP. 2012. Available at: https://medchem4410.seesaa.net View Source
